

# Technical Support Center: Eob-dtpa Imaging at High Magnetic Field Strengths

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Eob-dtpa*

Cat. No.: B3021170

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing **Eob-dtpa** (gadoxetate disodium) enhanced MRI at high magnetic field strengths (3T and above). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during high-field **Eob-dtpa** imaging.

**Q1:** Why does the contrast enhancement in the liver appear weaker than expected at 7T compared to 3T?

**A1:** This can be attributed to changes in the relaxivity of Gd-**EOB-DTPA** at higher magnetic fields. The T1 relaxivity ( $r_1$ ), which is responsible for T1 shortening and subsequent signal enhancement, tends to decrease as the magnetic field strength increases.<sup>[1][2]</sup> While some studies on brain tumors have shown higher contrast enhancement at 7T compared to 3T with other gadolinium-based agents, the specific interaction of **Eob-dtpa** with liver tissue at ultra-high fields can be complex.<sup>[3]</sup>

Troubleshooting Steps:

- **Optimize Flip Angle:** Ensure the flip angle is optimized for the higher field strength to maximize the signal difference between enhanced and unenhanced tissue.

- Review Injection Protocol: While the standard dose of **Eob-dtpa** is 0.025 mmol/kg, ensure a consistent and appropriate injection rate (1-2 mL/sec) followed by a saline flush to maintain a tight contrast bolus.[4][5]
- Quantitative Analysis: Consider performing T1 mapping before and after contrast administration to quantify the T1 reduction rate, which can be a more robust measure of liver function than signal intensity alone and has shown comparability between 1.5T and 3T.[6][7]

Q2: I am observing significant signal loss and image inhomogeneity in the abdomen at 7T. What could be the cause and how can I mitigate this?

A2: This is likely due to B1 field inhomogeneity and the dielectric effect, which are major challenges at high magnetic fields.[8][9][10] The shorter radiofrequency (RF) wavelengths at 7T can lead to wave interference within the body, causing areas of signal dropout and non-uniform image intensity.[8][11]

Troubleshooting Steps:

- Dielectric Pads: Utilize high-permittivity dielectric pads placed on the patient's body to help homogenize the B1 field.[8][12][13] These pads can improve RF penetration and reduce standing wave artifacts.
- Parallel Transmit (pTx) Technology: If available, use multi-spoke pTx RF pulse designs. These systems use multiple independent transmit channels to tailor the RF field and improve homogeneity across the region of interest.[9]
- RF Shimming: Perform careful RF shimming for each subject to optimize the B1 field homogeneity.
- Sequence Selection: Consider using pulse sequences that are less sensitive to B1 inhomogeneity, such as adiabatic pulses, where feasible.[14]

Q3: My 7T scanner is frequently hitting Specific Absorption Rate (SAR) limits during **Eob-dtpa** liver protocols. How can I manage this without compromising image quality significantly?

A3: Specific Absorption Rate (SAR) is a critical safety concern in high-field MRI, as it increases with the square of the magnetic field strength.[15][16] High SAR can lead to tissue heating.

## Troubleshooting Steps:

- Sequence Parameter Optimization:
  - Reduce Flip Angle: Lowering the flip angle can significantly decrease SAR.[15]
  - Increase Repetition Time (TR): A longer TR reduces the number of RF pulses per unit time, thereby lowering the overall energy deposition.
  - Alternate High and Low SAR Sequences: Plan your protocol to interleave high-SAR sequences (like fast spin-echo) with low-SAR sequences (like gradient-echo) to allow for cooling periods.[15]
- Pulse Sequence Design: Employ SAR-efficient pulse sequences if available on your system.
- Patient Positioning: Ensure the patient is positioned correctly and is not touching the bore of the magnet, which can lead to localized heating.[15] Patient motion can also unexpectedly increase local SAR.[17]

Q4: I'm noticing severe motion artifacts during the arterial phase of my **Eob-dtpa** enhanced scans, even with breath-holding. What is causing this?

A4: This phenomenon is known as transient severe motion (TSM) or transient dyspnea and is a known side effect of **Eob-dtpa**, occurring in a subset of patients.[4][18][19] It is thought to be related to the concentration of the contrast agent bolus as it passes through the pulmonary circulation.

## Troubleshooting Steps:

- Slower Injection Rate: Reducing the injection rate to 1 mL/sec may help mitigate the severity of TSM.
- Dilution of Contrast: While not a standard practice, some research has explored diluting the contrast agent. Consult relevant literature and institutional safety protocols before attempting this.
- Alternative Imaging Strategies:

- Radial k-space acquisition: These sequences are inherently more robust to motion than Cartesian acquisitions.
- Real-time motion correction: If your system has this capability, it can help to reduce motion artifacts.
- Patient Communication: Informing the patient about the possibility of this transient sensation can help them remain still.

## Quantitative Data Summary

The following tables summarize key quantitative data regarding the behavior of gadolinium-based contrast agents at different magnetic field strengths.

Table 1: T1 Relaxivity (r1) of Gd-DTPA at 3T vs. 7T

| Sample Medium                                                                                                             | r1 at 3T (L/mmol·s) | r1 at 7T (L/mmol·s) | Percentage Change |
|---------------------------------------------------------------------------------------------------------------------------|---------------------|---------------------|-------------------|
| Aqueous Solution                                                                                                          | 4.52 ± 0.11         | 4.18 ± 0.09         | -7.5%             |
| Oxygenated Venous Blood                                                                                                   | 4.01 ± 0.16         | 4.04 ± 0.14         | +0.7%             |
| Data adapted from a study on Gd-DTPA, a molecule structurally similar to the backbone of Gd-EOB-DTPA. <a href="#">[1]</a> |                     |                     |                   |

Table 2: T1 Relaxivities (r1) of Macrocylic Gd-Based Contrast Agents in Human Plasma

| Contrast Agent | r <sub>1</sub> at 1.5T<br>(L/mmol·s) | r <sub>1</sub> at 3T (L/mmol·s) | r <sub>1</sub> at 7T (L/mmol·s) |
|----------------|--------------------------------------|---------------------------------|---------------------------------|
| Gadobutrol     | 4.78 ± 0.12                          | 4.97 ± 0.59                     | 3.83 ± 0.24                     |
| Gadoteridol    | 3.80 ± 0.10                          | 3.28 ± 0.09                     | 3.21 ± 0.07                     |
| Gadoterate     | 3.32 ± 0.13                          | 3.00 ± 0.13                     | 2.84 ± 0.09                     |

This table provides context on the general trend of decreasing r<sub>1</sub> with increasing field strength for other types of gadolinium agents.[\[2\]](#)

## Experimental Protocols

### Protocol 1: T1 Relaxivity Measurement of Gd-DTPA in vitro

This protocol describes a general method for measuring the T1 relaxivity of a gadolinium-based contrast agent.

- Sample Preparation:
  - Prepare a series of dilutions of the contrast agent (e.g., Gd-DTPA) in the desired medium (e.g., aqueous solution or blood plasma) to achieve a range of concentrations (e.g., 0-5 mM).[\[1\]](#)
  - Maintain the samples at a constant physiological temperature (37°C).
- MRI Acquisition:
  - Use an appropriate T1 mapping sequence (e.g., inversion recovery spin-echo or variable flip angle gradient-echo).
  - Acquire T1 maps for each sample concentration at the desired magnetic field strengths (e.g., 3T and 7T).

- Data Analysis:
  - Calculate the longitudinal relaxation rate ( $R1 = 1/T1$ ) for each concentration.
  - Plot  $R1$  as a function of the contrast agent concentration.
  - The slope of the linear fit of this plot represents the  $T1$  relaxivity ( $r1$ ) of the contrast agent in that medium and at that field strength.[\[20\]](#)

#### Protocol 2: Gd-EOB-DTPA Enhanced Liver MRI for Lesion Characterization

This protocol outlines a typical clinical and research workflow for dynamic contrast-enhanced liver imaging with **Eob-dtpa**.

- Pre-contrast Imaging:
  - Acquire baseline T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted images.
- Contrast Administration:
  - Administer Gd-**EOB-DTPA** at a dose of 0.025 mmol/kg body weight.
  - Inject as an intravenous bolus at a rate of 1-2 mL/sec, followed by a 20-40 mL saline flush.[\[4\]](#)[\[5\]](#)
- Dynamic Phase Imaging:
  - Use a 3D T1-weighted gradient-echo sequence (e.g., VIBE, LAVA).
  - Arterial Phase: Acquire images approximately 15-20 seconds after the contrast arrives in the abdominal aorta. Bolus tracking is recommended for precise timing.[\[4\]](#)[\[18\]](#)
  - Portal Venous Phase: Acquire images approximately 60-80 seconds post-injection.
  - Transitional Phase: Acquire images at 2-3 minutes post-injection.[\[4\]](#)
- Hepatobiliary Phase Imaging:

- Acquire images 10-20 minutes after contrast injection.[4][21][22] In patients with normal liver function, a 10-minute delay is often sufficient for lesion characterization.[21] For patients with cirrhosis, longer delay times may be necessary.[23]

## Visualizations

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In-vitro Gd-DTPA Relaxometry Studies in Oxygenated Venous Human Blood and Aqueous Solution at 3 and 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain tumours at 7T MRI compared to 3T—contrast effect after half and full standard contrast agent dose: initial results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [mriquestions.com](#) [mriquestions.com]
- 5. [radiologyofindiana.com](#) [radiologyofindiana.com]
- 6. T1 reduction rate with Gd-EOB-DTPA determines liver function on both 1.5 T and 3 T MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T1 reduction rate with Gd-EOB-DTPA determines liver function on both 1.5 T and 3 T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeatability of B1+ Inhomogeneity Correction of Volumetric (3D) Glutamate CEST via High-Permittivity Dielectric Padding at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating transmit B1 inhomogeneity in the liver at 7T using multi-spoke parallel transmit RF pulse design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [radiopaedia.org](#) [radiopaedia.org]
- 12. [mrимaster.com](#) [mrимaster.com]
- 13. [appliedradiology.com](#) [appliedradiology.com]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [radiopaedia.org](#) [radiopaedia.org]
- 16. [mrимaster.com](#) [mrимaster.com]
- 17. Specific absorption rate implications of within-scan patient head motion for ultra-high field MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mriquestions.com [mriquestions.com]
- 21. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatobiliary phases in magnetic resonance imaging using liver-specific contrast for focal lesions in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of hepatobiliary phase delay time of Gd-EOB-DTPA-enhanced magnetic resonance imaging for identification of hepatocellular carcinoma in patients with cirrhosis of different degrees of severity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Eob-dtpa Imaging at High Magnetic Field Strengths]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021170#challenges-in-eob-dtpa-imaging-at-high-magnetic-field-strengths]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)